N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethyl-3-furamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethyl-3-furamide is a compound that features an imidazole ring and a furan ring The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a five-membered aromatic ring containing oxygen
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact mode of action would depend on the specific target and the context of the biological system.
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethyl-3-furamide plays a significant role in biochemical reactions due to its unique structure. The imidazole ring in this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for metal ions in metalloproteins, facilitating catalytic activities. Additionally, the compound can form hydrogen bonds with amino acid residues in enzyme active sites, influencing enzyme activity and specificity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can also influence gene expression by binding to transcription factors or DNA sequences, thereby altering the transcriptional activity of specific genes. Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The imidazole ring can bind to metal ions, such as zinc or iron, in metalloproteins, enhancing their catalytic activity. Additionally, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Moreover, this compound can influence gene expression by interacting with transcription factors or DNA sequences, modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, the compound can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within cells. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and DNA to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethyl-3-furamide typically involves the condensation of an imidazole derivative with a furan derivative. One common method involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2,5-dimethylfuran-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethyl-3-furamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethyl-3-furamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and coatings.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propylamine: A simpler compound with similar imidazole functionality.
2,5-Dimethylfuran: A compound with a similar furan ring structure.
N-(3-Aminopropyl)imidazole: Another imidazole derivative with similar properties.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethyl-3-furamide is unique due to the combination of both imidazole and furan rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities. Its unique structure also makes it a valuable building block for the synthesis of more complex molecules .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,5-dimethylfuran-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-10-8-12(11(2)18-10)13(17)15-4-3-6-16-7-5-14-9-16/h5,7-9H,3-4,6H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFKAUZJSLWSHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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